Lipophilicity: LogP Comparison with Non-Fluorinated Analog
The para-CF₃ group in 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone confers a substantial increase in lipophilicity compared to the non-fluorinated parent scaffold, 2-amino-1-phenylethanone. The free base of the target compound has a computed XLogP3-AA of 1.6 [1], whereas the unsubstituted analog 2-amino-1-phenylethanone has an XLogP3 of 0.5 [2]. This ~1.1 log unit increase translates to approximately a 12.6-fold greater partition into octanol, directly influencing membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA/XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (free base) |
| Comparator Or Baseline | 2-amino-1-phenylethanone: XLogP3 = 0.5 |
| Quantified Difference | Δ LogP ≈ 1.1 (12.6x higher octanol-water partition coefficient) |
| Conditions | Computational prediction (PubChem data) |
Why This Matters
Higher lipophilicity (LogP) is often correlated with improved passive membrane permeability, a critical parameter for oral bioavailability and central nervous system (CNS) penetration in drug discovery programs.
- [1] PubChem. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone. XLogP3-AA Value. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Amino-1-phenylethanone. XLogP3 Value. National Center for Biotechnology Information. View Source
